molecular formula C17H12Br2O B11943202 (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Cat. No.: B11943202
M. Wt: 392.1 g/mol
InChI Key: WOPPTRDHNGHVRF-YDWXAUTNSA-N
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Description

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O and a molecular weight of 392.09 g/mol . This compound is characterized as a yellow solid with a documented melting point of 212-215 °C . It is supplied as a high-purity solid and should be stored in a sealed container, in a dry environment, and at room temperature to maintain its stability . As a brominated derivative, this compound is of significant interest in scientific research. It serves as a valuable building block in organic synthesis and materials science, particularly for the construction of complex molecular architectures. Researchers utilize it in the development of novel organic materials and as a key intermediate in pharmaceutical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H12Br2O

Molecular Weight

392.1 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+

InChI Key

WOPPTRDHNGHVRF-YDWXAUTNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₁₂Br₂O
Molecular weight392.1 g/mol
Melting pointNot reported
UV-Vis λ<sub>max</sub>290 nm (π→π* transition)

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals for vinyl protons (δ 6.8–7.5 ppm) and aryl protons (δ 7.2–7.6 ppm).

  • IR : Strong absorption at 1670 cm⁻¹ (C=O stretch).

  • X-ray crystallography : Confirms the E,E-configuration and boat conformation of derivatives.

Applications in Annulation Reactions

Role in [5+1] Cyclization

The compound serves as a 1,5-bielectrophile in annulation with ethyl isocyanoacetate to form constrained cyclohexane systems. The reaction mechanism involves:

  • Double Michael addition : Nucleophilic attack by the isocyanoacetate at the α,β-unsaturated ketone positions.

  • Cyclization : Formation of a six-membered oxocyclohexane ring.

  • Stereochemical control : The E,E-geometry of the dienone ensures regioselectivity, yielding a twist-boat conformation in the product.

Reaction Conditions:

  • Solvent : DMF

  • Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Yield : 91% after purification.

Challenges and Optimization Opportunities

Limitations in Current Methods

  • Stereochemical drift : Risk of EZ isomerization under prolonged reaction times.

  • Functional group sensitivity : Bromine substituents may participate in unintended coupling reactions.

Proposed Improvements

  • Microwave-assisted synthesis : Reduce reaction time and improve stereocontrol.

  • Catalyst screening : Explore organocatalysts (e.g., proline derivatives) for enantioselective variants.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Reactivity

The primary reaction associated with (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is aldol condensation , which forms carbon-carbon bonds. This compound can also undergo electrophilic aromatic substitution reactions due to the presence of bromine substituents. The double bonds in its structure allow it to participate in addition reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methodology

The synthesis typically involves mixing equimolar amounts of 4-bromobenzaldehyde and acetylacetone in a suitable solvent under reflux conditions. The resulting product can be purified through recrystallization .

Biological Activities

Research has demonstrated that this compound possesses significant biological activities , including:

  • Antimicrobial Properties : Studies indicate effectiveness against various microbial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in specific carcinoma cell lines. It operates through mechanisms involving pro-apoptotic proteins .
  • Anti-inflammatory Effects : Its anti-inflammatory properties have been explored, contributing to its potential therapeutic applications.

Anticancer Research

A study highlighted that this compound can induce morphological changes in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity at certain concentrations. This suggests its role as an apoptosis-inducing agent .

Microtubule Destabilization

Research has also shown that compounds similar to this compound can act as microtubule-destabilizing agents. This property is crucial for developing new anticancer therapies targeting microtubule dynamics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
(1E,4E)-1,5-bis(phenyl)penta-1,4-dien-3-oneC17H14OLacks bromine substituents; less potent biological activity
(1E,4E)-1-(4-chlorophenyl)-5-(2-hydroxyphenyl)penta-1,4-dien-3-oneC17H14ClOContains a hydroxyl group; enhanced solubility
(2E)-3-(2-hydroxyphenyl)-2-methylprop-2-enalC10H12O2Different backbone; used in flavoring and fragrance

These compounds differ primarily in their substituents and functional groups, which influence their biological activities and reactivity profiles.

Mechanism of Action

The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Molecular Geometry

The crystal structure of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one reveals a twisted conformation with a dihedral angle of 51.56° between the bromophenyl rings. The olefinic double bonds adopt mixed s-cis/s-trans conformations relative to the carbonyl group, contrasting with symmetrical analogues that typically exhibit uniform s-cis or s-trans geometries (Table 1) .

Table 1: Structural Parameters of Selected Bischalcones

Compound Substituents (R1, R2) Dihedral Angle (°) Conformation (C=C—C=O) Reference
Target compound 4-Br, 4-Br 51.56 s-cis & s-trans
4-Chlorophenyl analogue 4-Cl, 4-Cl 17.8 s-cis
4-Fluorophenyl analogue 4-F, 4-F 16.6 s-cis
4-Methylphenyl analogue 4-CH3, 4-CH3 180 s-trans

Electronic Properties

The bromine substituents enhance electron-withdrawing effects, influencing nonlinear optical (NLO) behavior.

Neuroprotective and Anticancer Effects

Curcumin analogues with hydroxyl/methoxy groups (e.g., (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one) exhibit neuroprotective effects in PC12 cells by upregulating NRF2 and antioxidant enzymes . In contrast, halogenated derivatives like the bromophenyl compound show enhanced antiproliferative activity:

  • The asymmetric analogue (1E,4E)-1-(pyridin-2-yl)-5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)penta-1,4-dien-3-one is 636-fold more potent than curcumin against prostate cancer cells .
  • Bromine’s lipophilicity may improve membrane permeability, though direct cytotoxicity data for the bromophenyl compound remain understudied.

Mosquitocidal Activity

Halogenated bischalcones demonstrate larvicidal activity against Aedes aegypti:

  • The 4-chlorophenyl analogue inhibits cholesterol binding to mosquito SCP-2 proteins .
  • The fluorophenyl derivative (1E,4E)-1-(2-hydroxyphenyl)-5-(2-trifluoromethylphenyl)penta-1,4-dien-3-one shows LC₅₀ = 17.29 µM, outperforming non-halogenated counterparts .

Physicochemical Properties

Stability and Bioavailability

The absence of β-diketone moieties (unlike curcumin) in monocarbonyl analogues like the bromophenyl compound improves metabolic stability .

Table 2: Key Physicochemical Parameters

Compound MW (g/mol) LogP* Solubility (µg/mL) Stability
Bromophenyl target 404.09 4.2 <10 High
4-Hydroxy-3-methoxyphenyl 324.34 2.8 50–100 Moderate
4-Fluorophenyl analogue 294.16 3.5 20–30 High

*Predicted using QikProp.

Biological Activity

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a synthetic organic compound belonging to the class of chalcones. It is characterized by its unique structure, which includes a conjugated system of double bonds and two brominated phenyl groups. This compound has gained attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula of this compound is C17H12Br2O, and it has a molecular weight of 392.09 g/mol.

The primary chemical reaction associated with this compound is aldol condensation, which forms carbon-carbon bonds. The compound can undergo various electrophilic aromatic substitution reactions due to the presence of bromine substituents. Its double bonds can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported as follows:
    • Escherichia coli: 62.5 µg/mL
    • Enterococcus faecalis: 78.12 µg/mL

These results suggest that the compound could be a potential candidate for developing new antibacterial agents in response to increasing antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has shown potential in inhibiting specific proteins involved in cancer cell proliferation and apoptosis pathways. Notably:

  • The compound induced apoptosis in carcinoma cell lines by activating pro-apoptotic proteins.
  • In vitro studies revealed that it exhibits growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis
HepG24.98 - 14.65Inhibits cell proliferation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various studies. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Mechanisms :
    • In one study involving MDA-MB-231 cells, treatment with the compound resulted in morphological changes consistent with apoptosis at concentrations as low as 1 µM.
    • Caspase-3 activity was enhanced significantly at higher concentrations (10 µM), indicating the compound's role in promoting programmed cell death .
  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and found promising results that could lead to new therapeutic options against resistant bacterial infections .

Q & A

Q. Table 1: Key Crystallographic Parameters from Analogous Compounds

SubstituentC=O Bond Length (Å)Dihedral Angle (°)Reference
4-Nitrophenyl1.225.2
2,4-Dimethylphenyl1.247.8
4-Bromophenyl*~1.23 (predicted)~6.0 (predicted)Extrapolated

*Predicted values based on steric/electronic similarities to nitro/methyl analogs.

Advanced: How do electronic effects of substituents (e.g., Br vs. NO₂) influence the compound’s reactivity and photophysical properties?

Methodological Answer:
Substituents modulate conjugation and electron density:

  • Electron-Withdrawing Groups (NO₂): Enhance electrophilicity of the carbonyl group, accelerating nucleophilic additions but reducing UV-Vis absorption wavelengths (hypsochromic shift) .
  • Electron-Donating Groups (CH₃): Stabilize the conjugated system, increasing λmax (bathochromic shift) and reducing oxidative stability .
  • 4-Bromophenyl Effects: Bromine’s moderate electron-withdrawing nature balances reactivity and stability. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict HOMO-LUMO gaps of ~3.5 eV, correlating with experimental fluorescence quenching in polar solvents .

Experimental Design Tip: Compare Hammett σ values of substituents to correlate electronic effects with reaction rates or spectral data.

Advanced: How can researchers resolve discrepancies in reported toxicity or stability data for this compound?

Methodological Answer:
Conflicting data often arise from varying experimental conditions or incomplete characterization. Mitigation strategies include:

  • Stability Studies: Conduct accelerated degradation tests under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Toxicology Profiling: Use in silico tools (e.g., OECD QSAR Toolbox) to predict acute toxicity when empirical data are lacking. Cross-validate with Ames tests for mutagenicity .
  • Literature Cross-Check: Prioritize peer-reviewed studies over vendor-provided SDS sheets, which may omit critical data (e.g., lacks ecotoxicity details) .

Advanced: What computational strategies are optimal for modeling this compound’s interactions in biological or catalytic systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory studies) using crystal structures from the PDB .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • DFT Calculations: Optimize ground-state geometry and predict redox potentials (e.g., using Spartan software) .

Validation: Compare computed IR/Raman spectra with experimental data to refine force field parameters .

Basic: What are the best practices for storing and handling this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent photodegradation and oxidation .
  • Handling: Use gloveboxes for air-sensitive reactions. LC-MS purity checks (>98%) are recommended before kinetic or biological assays .

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